molecular formula C20H14O6 B12756179 2H-1-Benzopyran-2-one, 4,4'-(1,2-ethanediylbis(oxy))bis- CAS No. 155272-64-3

2H-1-Benzopyran-2-one, 4,4'-(1,2-ethanediylbis(oxy))bis-

Cat. No.: B12756179
CAS No.: 155272-64-3
M. Wt: 350.3 g/mol
InChI Key: YOMJUMFQCVQITO-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- is a chemical compound with the molecular formula C20H14O6 and a molecular weight of 350.32156 . This compound is part of the benzopyran family, which is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- involves a biocatalytic domino reaction. This method uses alkaline protease from Bacillus licheniformis to catalyze the synthesis of 2H-1-benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions can be adjusted by varying parameters such as solvent, water content, and temperature to control enzymatic chemoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the biocatalytic approach mentioned above provides a potential pathway for large-scale synthesis, given its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the benzopyran structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the biological activity being studied. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- is unique due to its specific structure, which allows for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

CAS No.

155272-64-3

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

4-[2-(2-oxochromen-4-yl)oxyethoxy]chromen-2-one

InChI

InChI=1S/C20H14O6/c21-19-11-17(13-5-1-3-7-15(13)25-19)23-9-10-24-18-12-20(22)26-16-8-4-2-6-14(16)18/h1-8,11-12H,9-10H2

InChI Key

YOMJUMFQCVQITO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCOC3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

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